L 744832
CAS No.: 160141-09-3
Cat. No.: VC0532247
Molecular Formula: C26H45N3O6S2
Molecular Weight: 559.8 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160141-09-3 |
---|---|
Molecular Formula | C26H45N3O6S2 |
Molecular Weight | 559.8 g/mol |
IUPAC Name | propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
Standard InChI | InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1 |
Standard InChI Key | PGOKBMWPBDRDGN-SIPQYZPLSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N |
SMILES | CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |
Canonical SMILES | CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |
Appearance | Solid powder |
Introduction
L-744832 is a potent and selective thiol-containing peptidomimetic farnesyltransferase (FTase) inhibitor. It is primarily known for its anti-tumor properties and has been extensively studied in the context of cancer research. Developed by Merck & Co., Inc., L-744832 was initially explored for its therapeutic potential in treating neoplasms, although its development status is currently listed as discontinued .
Mechanism of Action
As a farnesyltransferase inhibitor, L-744832 works by blocking the enzyme farnesyltransferase, which is crucial for the post-translational modification of proteins such as Ras. Ras proteins are involved in cell signaling pathways and are often mutated in cancer cells, leading to uncontrolled cell growth. By inhibiting farnesyltransferase, L-744832 prevents the proper localization and function of these proteins, thereby inhibiting tumor growth .
Antitumor Effects
L-744832 has shown significant antitumor activity in various studies. It induces tumor regression in transgenic mice with multiple oncogenic mutations by affecting cell cycle control and apoptosis . Additionally, it enhances mitotic sensitivity to taxol, a chemotherapy drug, which can improve the efficacy of cancer treatments .
Radiosensitization
L-744832 has been found to enhance the effects of ionizing radiation on cancer cells. This is achieved by overriding the G2/M checkpoint activation, leading to increased cytotoxic effects . Furthermore, it restores TGF-beta type II receptor expression, which can contribute to radiosensitization through novel molecular mechanisms .
Cell Cycle Arrest
Treatment with L-744832 results in cell cycle arrest at the G1 phase, which is associated with the induction of p21 expression . This arrest is crucial for preventing the proliferation of cancer cells.
Preclinical Studies
In preclinical studies, L-744832 has demonstrated varying levels of growth inhibition across different pancreatic cancer cell lines. For example, Panc-1 and Capan-2 cells were highly sensitive to L-744832, with IC50 values of 1.3 and 2.1 µM, respectively .
Clinical Development Status
Despite promising preclinical results, L-744832's clinical development has been discontinued. This decision may have been influenced by factors such as efficacy, safety, or market considerations .
Table 2: Preclinical Sensitivity of Pancreatic Cancer Cell Lines to L-744832
Cell Line | IC50 Value (µM) |
---|---|
Panc-1 | 1.3 |
Capan-2 | 2.1 |
Cfpac-1 | Not reached (up to 50 µM) |
Bxpc-3 | Moderate effectiveness |
Table 3: Therapeutic Areas and Development Status
Therapeutic Area | Development Status |
---|---|
Neoplasms | Discontinued |
References:
- PubChem: L-744832 Dihydrochloride.
- PubMed: Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression.
- PMC: Synthesis, Antitumor Evaluation, Molecular Modeling and QSAR of Novel Sulfonamides.
- Sigma-Aldrich: L-744,832.
- AACR Journals: Farnesyltransferase Inhibitors.
- PMC: NURR1/NOT Agonist for Parkinson's Disease.
- Patsnap Synapse: L-744832 Overview.
- Oncotarget: Heteronemin and L-744,832 Targeting Farnesyl Transferase.
- PMC: Anticancer Evaluation of Triazine-Sulfonamide Derivatives.
- SCBT: L-744832 Dihydrochloride.
- CTD: L 744832.
- PMC: K-Ras-Independent Effects of L-744,832.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume